N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidinyl group, a benzodioxine ring, and a sulfonamide moiety, making it an interesting subject for chemical research and development.
Mechanism of Action
Target of Action
The primary target of this compound is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of blood clots.
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, as thrombin is a potent activator of platelets . Therefore, the compound has an antithrombotic effect.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by the compound results in a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This leads to an antithrombotic effect, which has been demonstrated in pre-clinical studies of the compound in animal models .
Biochemical Analysis
Biochemical Properties
N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibits a high degree of selectivity for FXa over other human coagulation proteases . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of FXa. By reducing the activity of this enzyme, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with FXa . It acts as a competitive inhibitor of FXa, indicating that it binds in the active site .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Metabolic Pathways
The metabolic pathways of this compound involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of this compound in humans, but it is inactive against human FXa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Piperidinyl Intermediate: Starting with 4-chloronitrobenzene and piperidine, the piperidine ring is oxidized to form the corresponding lactam using sodium chlorite under a CO2 atmosphere.
Cyclization and Functionalization: The intermediate is then subjected to cyclization reactions to form the benzodioxine ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The piperidinyl group can be further oxidized to form more complex lactam structures.
Reduction: Reduction reactions can be used to modify the benzodioxine ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Sodium chlorite, CO2 atmosphere.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like PCl5 for chlorination, followed by nucleophilic substitution with various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinyl group can yield different lactam derivatives, while substitution reactions can introduce a variety of functional groups onto the aromatic ring .
Scientific Research Applications
N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting blood coagulation pathways.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinyl and benzodioxine structure.
Rivaroxaban: Another FXa inhibitor with a related chemical structure.
Uniqueness
N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a piperidinyl group, benzodioxine ring, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-6-1-2-9-21(19)15-5-3-4-14(12-15)20-27(23,24)16-7-8-17-18(13-16)26-11-10-25-17/h3-5,7-8,12-13,20H,1-2,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFLZJPTYMUXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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